![molecular formula C34H30Cl2FeNiP2 B2527284 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride CAS No. 67292-34-6](/img/structure/B2527284.png)
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride: is an organometallic compound that features a nickel center coordinated to a ferrocene backbone through diphenylphosphino ligands. This compound is widely used in various catalytic applications due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with nickel(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring the purity of reagents, maintaining controlled reaction conditions, and employing efficient purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: : [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the nickel center, resulting in the formation of a new nickel complex.
C-H Activation: The compound can activate C-H bonds in organic molecules, facilitating subsequent functionalization.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidative Addition: Typically involves reagents such as alkyl halides or aryl halides under mild conditions.
C-H Activation: Often requires the presence of a base and a suitable solvent.
Cross-Coupling Reactions: Utilizes reagents like boronic acids, alkynes, and halides in the presence of a base and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: : The major products formed from these reactions include various substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride is extensively used as a catalyst in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This makes it a crucial component in the synthesis of complex organic molecules .
Biology and Medicine: : While its direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules indirectly contributes to advancements in these fields. It aids in the development of new drugs and therapeutic agents .
Industry: : In the industrial sector, this compound is employed in the production of fine chemicals, polymers, and advanced materials. Its catalytic properties enhance the efficiency and selectivity of various chemical processes .
Mecanismo De Acción
The mechanism of action of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride involves the coordination of the nickel center to substrates, facilitating various catalytic transformations. The ferrocene backbone provides stability and electronic properties that enhance the reactivity of the nickel center. The diphenylphosphino ligands play a crucial role in stabilizing the nickel complex and modulating its electronic properties, thereby influencing the overall catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but contains palladium instead of nickel.
[1,1’-Bis(diphenylphosphino)ferrocene]dichloroplatinum(II): Another similar compound with platinum, used in catalytic applications but with distinct properties compared to the nickel and palladium analogs.
Uniqueness: : The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride lies in its specific electronic and structural properties imparted by the nickel center. This makes it particularly effective in certain catalytic processes where other metal centers may not perform as efficiently .
Propiedades
Número CAS |
67292-34-6 |
|---|---|
Fórmula molecular |
C34H30Cl2FeNiP2 |
Peso molecular |
686 |
Nombre IUPAC |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |
Clave InChI |
OZDUUDUWLDTQRM-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
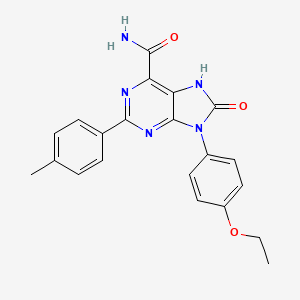
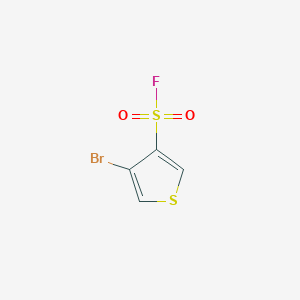
![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)


![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)
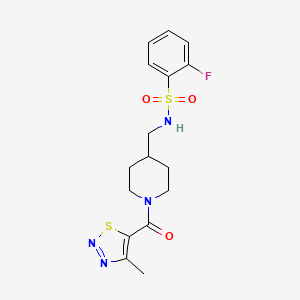
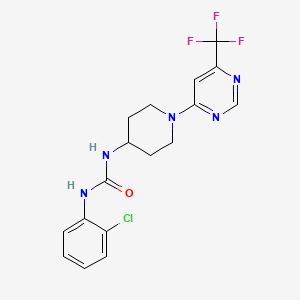
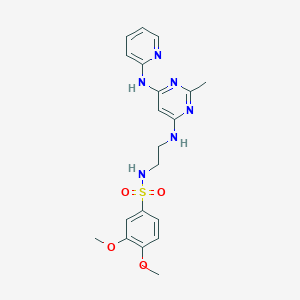
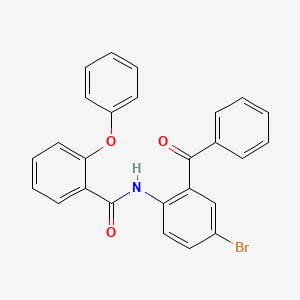
![10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2527223.png)

